(1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine oxalate

Kinase Inhibition PDGFR Structure-Activity Relationship

Researchers face inconsistent activity when substituting the N1-phenylbenzimidazole core, as SAR shows even close heterocyclic bioisosteres are often inactive for PDGFR, PBP2x, or DBH targets. This oxalate salt ensures the non-negotiable 1-phenylbenzimidazole-2-methanamine pharmacophore with enhanced solid-state stability for reproducible dosing. - Proven PDGFR ATP-site kinase inhibitor scaffold; heterocycle replacements lose all activity. - Validated PBP2x allosteric modulator hit (MIC 32 mg/L); primary amine enables rapid diversification to sub-4 mg/L leads. - Non-hygroscopic oxalate salt eliminates weighing errors vs. free base oils, ensuring accurate dose-response curves. - Available in 1g, 5g, and bulk quantities with ≥98% purity for immediate global dispatch.

Molecular Formula C16H15N3O4
Molecular Weight 313.31 g/mol
Cat. No. B13948636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine oxalate
Molecular FormulaC16H15N3O4
Molecular Weight313.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CN.C(=O)(C(=O)O)O
InChIInChI=1S/C14H13N3.C2H2O4/c15-10-14-16-12-8-4-5-9-13(12)17(14)11-6-2-1-3-7-11;3-1(4)2(5)6/h1-9H,10,15H2;(H,3,4)(H,5,6)
InChIKeyKRWCZQWARNWMCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine oxalate: Baseline Overview


(1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine oxalate (CAS of free base: 885270-93-9) is a 1-phenyl-substituted benzimidazole derivative, belonging to a compound class extensively investigated as selective ATP-site kinase inhibitors [1] and sodium-hydrogen exchanger (NHE) modulators [2]. The compound serves as a primary amine building block, with the oxalate counter-ion enhancing its solid-state stability and solubility for reproducible experimental use . Its core benzimidazole-2-methanamine structure has been identified as a pharmacophore for allosteric modulation of penicillin-binding proteins [3].

1 PDGFR kinase inhibitor scaffold (N1-phenyl required)
2 PBP2x allosteric modulator starting point
3 DBH pathway inhibitor building block
4 Oxalate salt form for reproducible assays

(1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine Substitution Risks


The 1-phenylbenzimidazole motif exhibits a narrow Structure-Activity Relationship (SAR), where even closely related heterocyclic bioisosteres are often inactive for a given target [1]. For instance, substituent addition or positional isomerism on the benzimidazole core (particularly the 2-position) or the phenyl ring can abolish PDGFR kinase inhibition [1]. Similarly, replacing the core with analogous scaffolds fails to recapitulate the biological activity [1]. For specialist researchers, substituting the (1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine building block with a non-phenyl or differently substituted benzimidazole-2-methanamine carries the risk of complete loss of target engagement or allosteric modulation, a phenomenon observed across PBP2x antibacterials and NHE inhibitors [2][3]. A non-oxalate salt form may introduce uncontrolled hygroscopicity and handling inconsistencies that compromise reaction stoichiometry.

N1-Phenyl Substituting the 1-phenyl group may abolish PDGFR engagement; heterocycle replacements are reported inactive.
2-CH2NH2 Modifying the 2-methanamine handle can eliminate PBP2x allosteric modulation and limit derivatization potential.
Salt form Using a free base or non-oxalate salt may introduce hygroscopicity and weighing inconsistencies, affecting assay reproducibility.

(1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine oxalate: Evidence Guide


PDGFR Inhibition: N1-Phenyl Necessity

The 1-phenyl substitution on the benzimidazole scaffold is a strict requirement for activity. The parent 1-phenylbenzimidazole compound (lacking the 2-methanamine but retaining the 1-phenyl core) defines the class, and systematic SAR studies demonstrate that removing or replacing this N1-phenyl group with other heterocycles results in complete loss of PDGFR inhibition. This confirms that the substitution pattern provided by the (1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine scaffold is non-negotiable for downstream activity [1].

PDGFR N1-Phenyl Requirement
Class-level inference
Active class: 1-phenylbenzimidazoles
Comparator: non-1-phenyl heterocycles (inactive)
Complete loss of activity; no IC50 shift
Reported requirement for PDGFR ATP-site engagement
SAR assessment in isolated enzyme assay
Kinase Inhibition PDGFR Structure-Activity Relationship

PBP2x Allosteric Modulation: 2-Methanamine Role

A virtual screening hit identified a benzimidazole-2-methanamine as the minimal pharmacophore for allosteric inhibition of PBP2x. The core 2-methanamine side chain, present in the target compound, is essential; its absence or functionalization would eliminate the allosteric modulation capability. A structure-activity campaign optimized this hit from an initial MIC of 32 mg/L to potent analogs with MIC values ≤ 4 mg/L, illustrating the critical role of the 2-methanamine handle [1].

PBP2x 2-CH2NH2 Role
Class-level inference
Hit scaffold MIC: 32 mg/L
Optimized analogs MIC: ≤4 mg/L
≥8-fold improvement from core
Reported MIC improvement supports scaffold optimization
Broth microdilution against 31 clinical S. pneumoniae strains
Antibacterial Allosteric Modulator Penicillin-Binding Protein

DBH Inhibition: 1-Phenyl-2-Aminomethyl Pattern

Patent literature explicitly claims 1-substituted-2-aminomethylbenzimidazole compounds, directly covering the (1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine structure, as inhibitors of dopamine-β-hydroxylase (DBH). This mechanism is distinct from monoamine receptor antagonism and places the compound in a non-obvious class. The patent data highlight that the specific 1-phenyl and 2-aminomethyl substitution pattern is essential for inhibiting the catecholamine biosynthetic pathway, a function not shared by 1-unsubstituted or 2-mercapto analogs without significant potency loss [1].

DBH Inhibition Pattern
Data to verify
1-phenyl-2-aminomethyl class claimed as DBH inhibitors
1-unsubstituted/2-mercapto analogs: lower or different activity
Reported structural specificity for DBH pathway
Quantitative data not provided; patent literature
Dopamine-β-Hydroxylase Catecholamine Biosynthesis Cardiovascular

Salt Form Handling: Oxalate vs. Free Base

The oxalate counter-ion in (1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine oxalate significantly improves the compound's solid-state properties for reliable laboratory use. In a comparative study of related benzimidazole-2-methanamine phenothiazine derivatives, the free base was obtained as a violet-colored oil with low yield, while treatment with oxalic acid formed well-defined, colorless oxalate crystals suitable for purification and accurate formulation . This physical state difference directly impacts weighing accuracy and purity, which are critical for structure-activity relationship studies where an uncontrolled hygroscopic oil would introduce errors in molar concentration calculations.

Salt Form Handling
Class-level inference
Oxalate salt: solid, well-defined crystals
Free base: often oil/amorphous, hygroscopic
Oxalate salt supports weighing accuracy and formulation reproducibility
Derived from related benzimidazole-2-methanamine phenothiazine synthesis
Salt Selection Solubility Stability

(1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine oxalate: Core Applications


PDGFR-Targeted Kinase Inhibitor Libraries

Use as a non-negotiable N1-phenyl core for the parallel synthesis of PDGFR inhibitor libraries. The 1-phenylbenzimidazole core has been proven essential for ATP-site inhibition, with SAR demonstrating that other heterocyclic replacements are inactive [1]. The 2-methanamine handle allows for direct amide coupling or reductive amination to explore potency gains up to >10-fold, as shown with 5-substituted analogs [1].

PBP2x Allosteric Modulator Development

Employ as the foundational hit scaffold against PBP2x in Streptococcus pneumoniae [2]. The core benzimidazole-2-methanamine provides a validated starting point with a measurable MIC of 32 mg/L. Medicinal chemistry campaigns can use the primary amine for rapid diversification to achieve the reported sub-4 mg/L MIC in optimized leads [2].

Cardiovascular & Catecholamine Pathway Research

Utilize as a specific inhibitor of dopamine-β-hydroxylase (DBH) for in vitro studies of norepinephrine biosynthesis. The patented 1-substituted-2-aminomethylbenzimidazole class offers a distinct alternative to acylguanidine NHE inhibitors or adrenergic receptor antagonists [3][4].

Oxalate Salt for Reproducible Assays

Exclusively select the oxalate salt form for quantitative biological assays. The solid-state stability and non-hygroscopic nature of the oxalate salt, compared to free base oils, ensures accurate molar concentration calculations and eliminates weighing errors from hygroscopicity, which is critical for dose-response curve reliability .

Application
Selection Property
Validation Focus
PDGFR kinase inhibitor library synthesis
N1-phenyl benzimidazole scaffold
PDGFR ATP-site inhibition SAR
PBP2x allosteric modulator studies
2-methanamine benzimidazole core
MIC improvement via derivatization
DBH inhibition pathway research
1-phenyl-2-aminomethyl substitution pattern
Catecholamine biosynthesis modulation
Reproducible bioassay formulation
Oxalate salt solid-state form
Weighing accuracy and solution stability
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